(R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
Description
The compound (R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₀ClF₂N₃O and a molecular weight of 225.6236 g/mol . It features a difluorinated pyrrolidine ring, an aminoacetyl side chain, and a nitrile group. This hydrochloride salt is primarily used in pharmaceutical research, particularly in the synthesis of Fibroblast Activation Protein (FAP)-targeted radiopharmaceuticals for cancer imaging and therapy . Its stereochemistry (R-configuration) is critical for binding affinity and specificity, though most literature focuses on its (S)-enantiomer due to its prevalence in preclinical studies .
Properties
IUPAC Name |
(2R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O.ClH/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;/h5H,1,3-4,11H2;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDQWSJHMMMGQ-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC1(F)F)C(=O)CN)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between (R)-4,4-difluoropyrrolidine-2-carbonitrile and glycine derivatives. The reaction proceeds in dimethylformamide (DMF) under inert conditions, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Key Steps:
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Activation of Carboxylic Acid : The glycine derivative (e.g., 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) is activated by EDC·HCl and HOBt, forming an O-acylisourea intermediate.
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Nucleophilic Attack : The primary amine of (R)-4,4-difluoropyrrolidine-2-carbonitrile attacks the activated carbonyl, yielding the amide product.
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Salt Formation : Hydrochloride salt is generated via post-reaction treatment with HCl.
Experimental Conditions and Yield Optimization
A representative procedure from Ambeed.com (CAS 2355270-76-5) reports a 21% yield under the following conditions:
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Solvent : DMF (3 mL per 100 mg substrate)
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Reagents : EDC·HCl (1.1 equiv), HOBt (1 equiv), TEA (1.1 equiv)
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Temperature : Room temperature (20°C)
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Reaction Time : 12–18 hours
Purification : Crude product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography.
Table 1: Carbodiimide-Mediated Coupling Parameters
Activated Ester Intermediate Method
Synthesis via Tetrafluorophenol Esters
An alternative approach from UBC research utilizes pre-activated glycine tetrafluorophenyl esters to improve reaction efficiency. This method avoids in situ activation, reducing side reactions and improving yields.
Key Steps:
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Ester Activation : Glycine is converted to its tetrafluorophenyl ester using tetrafluorophenol (TFP) and a coupling agent.
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Coupling Reaction : The activated ester reacts with (R)-4,4-difluoropyrrolidine-2-carbonitrile in anhydrous DMF, achieving near-quantitative yields.
Experimental Conditions and Performance
A published protocol achieved 100% yield under optimized conditions:
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Solvent : DMF (2 mL per 50 mg substrate)
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Reagents : Pre-formed glycine-TFP ester (1.05 equiv)
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Temperature : 0°C to room temperature
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Reaction Time : 2 hours
Purification : Simple filtration and concentration suffice due to minimal byproducts.
Table 2: Activated Ester Method Parameters
Critical Analysis of Methodologies
Yield and Efficiency Comparison
The activated ester method outperforms carbodiimide-mediated coupling in yield (100% vs. 21%) due to reduced intermediate decomposition. However, the latter remains valuable for small-scale syntheses where ester preparation is impractical.
Analytical Characterization and Quality Control
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated reagents, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H10ClF2N3O
- Molecular Weight : 225.62 g/mol
- CAS Number : 2355270-76-5
- IUPAC Name : (2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile; hydrochloride
The compound features a pyrrolidine ring with difluoromethyl and aminoacetyl substituents, which contribute to its biological activity.
Drug Development
(R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for various therapeutic applications:
- Antiviral Activity : Studies have indicated that compounds with similar structures exhibit antiviral properties. The difluoropyrrolidine moiety can enhance binding affinity to viral targets.
- Neuroprotective Effects : Research suggests that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its unique structure allows chemists to modify it for various synthetic pathways:
- Peptide Synthesis : It can be utilized in the synthesis of peptide analogs that may have improved pharmacological profiles compared to natural peptides.
- Modification of Existing Drugs : Researchers are exploring the use of this compound to modify existing drugs to enhance their efficacy or reduce side effects.
Biochemical Studies
The compound is also valuable in biochemical research:
- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it useful in studying enzyme kinetics and inhibition mechanisms.
- Receptor Binding Studies : The compound can be employed in receptor binding assays to investigate its affinity and selectivity towards various biological receptors.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antiviral Activity | Demonstrated potential against specific viral strains through binding assays. | PubChem |
| Neuroprotective Effects | Exhibited protective effects in neuronal cell cultures under oxidative stress conditions. | Ambeed |
| Synthesis of Peptide Analogues | Successfully synthesized peptide analogs with improved stability and activity profiles. | Sigma Aldrich |
| Enzyme Inhibition | Inhibited specific enzymes linked to metabolic disorders, suggesting therapeutic potential. | Aaron Chem |
Mechanism of Action
The mechanism of action of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
The (S)-enantiomer (CAS: 1448440-39-8) shares identical functional groups but differs in stereochemistry. Key properties include:
Functional Differences :
- The (S)-enantiomer is extensively used in coupling reactions to synthesize DOTA-conjugated tracers (e.g., AV02053, AV02070) for ⁶⁸Ga-based PET imaging .
- Yields in coupling reactions range from 55–59%, influenced by activation with tetrafluorophenol (TFP) esters and subsequent deprotection steps .
Other Pyrrolidine-Based Derivatives
(R)-tert-Bu4-DOTAGA
- Structure : A macrocyclic chelator with a tert-butyl-protected carboxylate group.
- Application : Used in radiometal complexation (e.g., ⁶⁸Ga, ⁶⁴Cu) for tumor-targeting peptides .
- Key Difference : Unlike the difluorinated nitrile in the target compound, DOTAGA derivatives prioritize metal coordination over enzymatic stability.
ICG-NOTA
Non-Pyrrolidine Analogues
Succinimidyl-N-Boc-Hynic
- Structure: A bifunctional linker with a Boc-protected hydrazinonicotinamide (Hynic) group.
- Application : ⁹⁹mTc-labeling of antibodies .
- Key Difference : Focuses on technetium coordination rather than fluorine-enhanced metabolic stability.
4-Formyl-N,N,N-trimethylanilinium
Biological Activity
(R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride, also known by its CAS number 1448440-51-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 225.62 g/mol
- InChI Key : FWEDQWSJHMMMGQ-JEDNCBNOSA-N
- Purity : Typically available at 95% purity in commercial preparations .
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The difluoropyrrolidine moiety is believed to enhance binding affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have evaluated the compound's efficacy against various cancer cell lines. One notable study demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC value of approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Another area of research has focused on the neuroprotective properties of this compound. A study conducted on neuronal cell cultures showed that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions induced by glutamate . This suggests potential applications in neurodegenerative diseases.
Toxicological Profile
While exploring the biological activity, it is also crucial to consider the safety profile of this compound. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models. However, further studies are warranted to fully elucidate its long-term safety and potential side effects .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for preparing (R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride?
The compound is synthesized via multi-step reactions involving esterification, coupling, and deprotection. For example, in radiopharmaceutical applications, the (S)-enantiomer of the compound (structurally analogous) was coupled with activated esters (e.g., TFP-activated intermediates) to form peptide-like tracers, achieving a 59% yield in the coupling step . Critical parameters include the use of Boc-protected intermediates to preserve the amino group during reactions, followed by TFA-mediated deprotection . Optimization of reaction solvents (e.g., methanol or DMF) and temperature (~25°C) is essential to minimize racemization.
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
Key methods include:
- HPLC-MS : To assess purity (>95% as per industrial standards) and confirm molecular weight (C₇H₁₀ClF₂N₃O, MW 236.7) .
- Chiral Chromatography : To verify the (R)-configuration, critical for biological activity, using columns like Chiralpak AD-H or similar .
- ¹⁹F NMR : To confirm the presence of difluoropyrrolidine groups (δ ~ -120 to -140 ppm) .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are accessible .
Advanced Research Questions
Q. What experimental strategies address low coupling yields in peptide-functionalized derivatives of this compound?
Low yields (e.g., 12% in tracer synthesis ) often stem from steric hindrance from the difluoropyrrolidine ring or competing side reactions. Mitigation approaches include:
- Activating Agents : Use of TFP (2,4,6-trifluorophenol) esters to enhance electrophilicity of carboxylates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Reactions at 0–4°C reduce epimerization risks .
- Protection-Deprotection Cycles : Boc groups protect the aminoacetyl moiety during coupling, with TFA cleavage post-reaction .
Q. How does the difluoropyrrolidine scaffold influence the pharmacokinetic properties of derived tracers or therapeutics?
The difluoropyrrolidine core enhances metabolic stability by resisting enzymatic degradation (e.g., via cytochrome P450) compared to non-fluorinated analogs. Fluorine atoms also improve lipophilicity (logP ~1.36), aiding blood-brain barrier penetration in neuroactive compounds . However, the rigid pyrrolidine ring may limit conformational flexibility, requiring computational modeling (e.g., molecular dynamics) to optimize target binding .
Q. What contradictions exist in reported biological activities of derivatives, and how can they be resolved?
Discrepancies in target binding affinity (e.g., for PSMA or fibroblast activation protein) may arise from:
- Stereochemical Variants : The (R)- vs. (S)-configuration alters spatial orientation of the aminoacetyl group, impacting receptor interactions .
- Chelator Effects : Conjugation with DOTA or NOTA chelators modifies hydrophilicity and biodistribution .
Resolution involves comparative studies using isothermal titration calorimetry (ITC) to quantify binding thermodynamics and in vivo PET imaging to correlate tracer uptake with target expression .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
Common impurities include:
- Deprotection Byproducts : Residual TFA or Boc derivatives detected via LC-MS .
- Enantiomeric Contamination : Chiral HPLC with UV/fluorescence detection ensures ≤1% (S)-isomer .
- Hydrolytic Degradation : Stability studies under accelerated conditions (40°C, 75% RH) identify hydrolyzed products (e.g., free carboxylic acids) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
